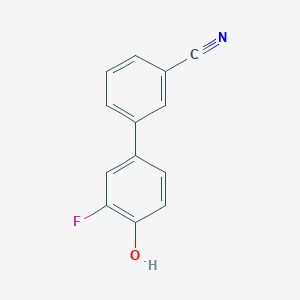

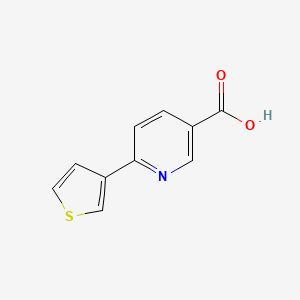

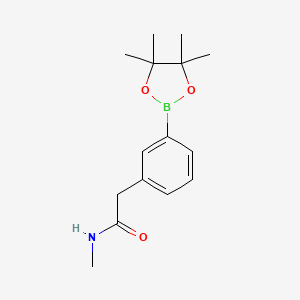

![molecular formula C6H3ClIN3 B1422224 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1186647-69-7](/img/structure/B1422224.png)

4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Overview

Description

4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings . This compound has been described in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been described in various studies . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar geometry, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings . In the crystal, pairs of molecules are connected into inversion dimers through N-H⋯N hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, have been studied in various contexts . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.46 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .

Scientific Research Applications

Synthesis and Functionalization

Synthesis of 1H-Pyrazolo[3,4-b]pyridines 1H-Pyrazolo[3,4-b]pyridines have been synthesized through a copper-catalyzed cyclization process, starting from 2-chloro-3-cyanopyridine and hydrazines. This synthesis process involves iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines and allows for further functionalization through coupling reactions like Suzuki, Heck, Stille, and Sonogashira, showcasing its versatility in organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Synthesis of Pyrazolo[4,3-c]pyridines 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were utilized in Sonogashira-type cross-coupling reactions, leading to the formation of 5-alkynyl-1H-pyrazole-4-carbaldehydes. Further treatment and cyclization processes yielded 1-phenylpyrazolo[4,3-c]pyridines and their oxides, demonstrating the compound's potential for various organic transformations (Vilkauskaitė, Šačkus, & Holzer, 2011).

Biomedical Applications

Biomedical Relevance of 1H-Pyrazolo[3,4-b]pyridines 1H-Pyrazolo[3,4-b]pyridines present in two tautomeric forms, 1H- and 2H-isomers, are notable in the biomedical field. Over 300,000 compounds of this class have been described, encompassing a wide array of substituents and synthetic methods, highlighting their significance in drug discovery and therapeutic applications (Donaire-Arias et al., 2022).

Mechanism of Action

Target of Action

It’s common for pyrazolo-pyridine derivatives to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that pyrazolo-pyridine derivatives often work by binding to their target proteins and modulating their activity .

Biochemical Pathways

Based on the general properties of pyrazolo-pyridine derivatives, it can be inferred that this compound may influence several biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .

properties

IUPAC Name |

4-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVPGWHQJRFJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(NN=C21)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693136 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186647-69-7 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

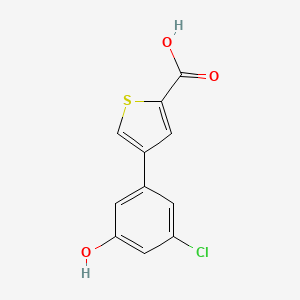

![2',3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422153.png)